4-tert-butyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a benzene-sulfonamide core linked to a 1-butyl-2-oxo-tetrahydroquinoline moiety.
Properties
IUPAC Name |
4-tert-butyl-N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-5-6-15-25-21-13-10-19(16-17(21)7-14-22(25)26)24-29(27,28)20-11-8-18(9-12-20)23(2,3)4/h8-13,16,24H,5-7,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTUUBKBIGBKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the sulfonamide group and the tert-butyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The tert-butyl group or other substituents on the benzene ring can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-tert-butyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
(a) 4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzene-1-sulfonamide ()
- Structural Differences: Replaces the tetrahydroquinoline group with a dimethylquinoxaline moiety. Quinoxaline is aromatic and planar, contrasting with the partially saturated tetrahydroquinoline, which may affect π-π stacking and electronic properties.
(b) BE46616 : 2,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide ()
- Key Differences: Features a 2,5-dimethoxybenzene ring and a 1-propyl group on the tetrahydroquinoline.
- Molecular Weight : 404.48 g/mol vs. the target compound’s hypothetical higher mass (estimated >450 g/mol due to the tert-butyl group).
(c) Compound 19 : 4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)-3-[(sulfamoylphenyl)amino]}propanamide ()
- Heterocycle: Incorporates a pyrrole ring instead of tetrahydroquinoline. Pyrrole’s electron-rich nature may alter binding affinity in biological systems.
- Spectral Data: CH₃ groups in the pyrrole moiety resonate at 10.91 ppm in ¹³C-NMR, distinct from tetrahydroquinoline’s carbonyl (C=O) signals (~170–180 ppm).
Physicochemical and Crystallographic Insights
- Bosentan Monohydrate (): Exhibits O–H···O/N hydrogen bonds with water, enhancing crystal stability.
- Solubility Trends : Methoxy-substituted BE46616 () likely has higher aqueous solubility than tert-butyl derivatives. Pyrrole-containing compounds (e.g., 19 ) may exhibit intermediate solubility due to balanced polarity.
Substituent Impact on Reactivity
- tert-Butyl vs. Methoxy : The tert-butyl group in the target compound increases lipophilicity (logP ~4–5), whereas methoxy groups in BE46616 reduce logP (~2–3), favoring different pharmacokinetic profiles.
- Tetrahydroquinoline vs. Quinoxaline: The saturated tetrahydroquinoline in the target compound may confer conformational flexibility, unlike the rigid quinoxaline in , which could influence target binding kinetics.
Biological Activity
The compound 4-tert-butyl-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered interest for its potential biological activities. Sulfonamides, known for their antibacterial properties, have been extensively studied for their interactions with various biological targets. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of This compound includes a sulfonamide group attached to a tetrahydroquinoline moiety. This combination is expected to influence its solubility and interaction with biological targets.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C19H26N2O3S |
| Molecular Weight | 362.49 g/mol |
| Functional Groups | Sulfonamide, Ketone |
| Solubility | Moderately soluble in organic solvents |
Antimicrobial Activity
Sulfonamides are primarily recognized for their antimicrobial properties. The compound has shown promising results against various bacterial strains due to its ability to inhibit bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis.
Case Study : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard sulfonamide antibiotics.
Enzyme Inhibition
Research indicates that compounds similar to This compound can act as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes including respiration and acid-base balance.
Table 2: Inhibition Potency of Related Compounds
| Compound Name | Inhibition Constant (KIs) |
|---|---|
| 4ITP | 54-75 nM |
| 4-(tert-butyl)-2-hydroxybenzenesulfonamide | 136-212 nM |
These findings suggest that the compound may possess similar inhibitory effects on CA isoforms, potentially leading to therapeutic applications in conditions like glaucoma or edema.
The mechanism through which This compound exerts its biological effects likely involves the formation of a sulfonamide moiety that binds to active sites on target enzymes or receptors. This binding inhibits the enzymatic activity necessary for bacterial growth or other physiological processes.
Toxicological Profile
While the therapeutic potential is significant, understanding the toxicological profile is crucial. Preliminary studies indicate that the compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are needed to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
